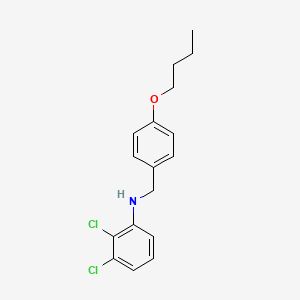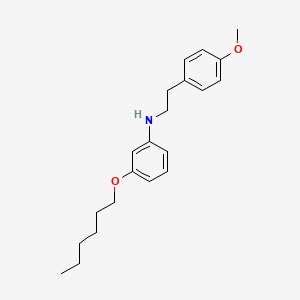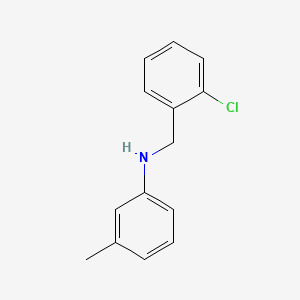![molecular formula C18H22ClNO2 B1385502 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline CAS No. 1040685-37-7](/img/structure/B1385502.png)
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline
Übersicht
Beschreibung
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is an organic compound used in various scientific experiments. It has a molecular formula of C18H22ClNO2 and a molecular weight of 319.83 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C . This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.83 g/mol . It is intended for research use only, not for diagnostic or therapeutic use . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Metabolism in Rat Liver Microsomes : A study by Boeren et al. (1992) examined the rat liver microsomal metabolism of halogenated 4-methylanilines, which are structurally related to 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline. They found that these compounds undergo side-chain C-hydroxylation and N-hydroxylation, but aromatic ring hydroxylation was not a major reaction pathway. This indicates potential metabolic pathways for similar compounds (Boeren et al., 1992).
Potential Neuroleptic Activity : Research by Iwanami et al. (1981) on benzamides, which are closely related to the chemical , revealed that these compounds have inhibitory effects on stereotyped behavior in rats, suggesting potential neuroleptic properties. This could imply similar applications for 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline (Iwanami et al., 1981).
Inhibitor of Leukotriene Biosynthesis : A study on L-656,224, a structurally related compound, by Belanger et al. (1987), found it to be a potent inhibitor of leukotriene biosynthesis. This suggests potential applications of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline in treating conditions like asthma and peripheral pain (Belanger et al., 1987).
Synthesis and Reactivity Studies : Bowie et al. (1986) investigated the synthesis and reactivity of related chloro-methylaniline compounds. Their findings can provide insights into the chemical behavior and potential applications of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline in synthetic chemistry (Bowie et al., 1986).
Potential Antiretroviral Activity : Hocková et al. (2003) conducted research on pyrimidine derivatives that showed marked inhibition of retrovirus replication. Given the structural similarities, 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline could have similar applications in antiretroviral therapy (Hocková et al., 2003).
β-Amyloid Aggregation Inhibition : Choi et al. (2003) synthesized a benzofuran compound that inhibits β-amyloid aggregation, which is a key factor in Alzheimer’s disease. This suggests potential applications of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline in Alzheimer’s research and therapy (Choi et al., 2003).
Sulfonamide Synthesis and Antibacterial Activity : Research by Aziz‐ur‐Rehman et al. (2013) on the synthesis and antibacterial activity of sulfonamides provides insight into the potential of related compounds, like 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline, in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Macromolecular Binding and Metabolism in Carcinogens : A study by Hill et al. (1979) on 4-chloro-2-methylaniline, a structurally similar compound, examined its macromolecular binding and metabolism. This research can provide insights into the potential toxicological and pharmacokinetic properties of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline (Hill et al., 1979).
Safety and Hazards
The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
5-chloro-N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-9-10-22-17-6-4-5-15(11-17)13-20-18-12-16(19)8-7-14(18)2/h4-8,11-12,20H,3,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMCYPGYSEKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)





![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)